molecular formula C6H5BrO3 B040367 Methyl 5-bromofuran-2-carboxylate CAS No. 2527-99-3

Methyl 5-bromofuran-2-carboxylate

Cat. No.: B040367
CAS No.: 2527-99-3
M. Wt: 205.01 g/mol
InChI Key: FBPIDMAELBIRLE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromofuran-2-carboxylate can be synthesized through several methods. One common method involves the bromination of methyl furan-2-carboxylate using bromine in the presence of a catalyst . The reaction typically takes place under mild conditions, such as room temperature, and yields the desired product with high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromofuran-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5-position of the furan ring enhances its reactivity and allows for selective functionalization . This makes it a valuable intermediate in the synthesis of a wide range of compounds with diverse applications.

Biological Activity

Methyl 5-bromofuran-2-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring substituted with a bromine atom and a carboxylate group, which contributes to its unique reactivity and potential biological interactions. The presence of the bromine atom enhances the compound's electrophilicity, making it a suitable candidate for various chemical transformations and biological applications.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, including antimicrobial, anticancer, and enzyme inhibition studies. However, comprehensive data on its specific mechanisms of action remain limited.

Antimicrobial Activity

This compound has shown promising results in antimicrobial studies. It is believed to exert its effects by inhibiting the activity of specific enzymes or disrupting cellular processes in various bacterial strains. For instance, research indicates that compounds derived from furan carboxylic acids exhibit significant activity against mycobacterial species, suggesting potential applications in treating tuberculosis .

Anticancer Properties

Preliminary investigations into the anticancer properties of this compound indicate that it may influence cancer cell proliferation and apoptosis. Studies have suggested that furan derivatives can interact with cellular targets involved in cancer progression, although detailed mechanisms are still under investigation .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological responses. Molecular docking studies have indicated potential binding affinities to proteins like cyclooxygenase-2 (COX-2), which is implicated in inflammation and cancer .

Case Studies and Research Findings

  • Antimycobacterial Activity : A study investigating the interaction between furan derivatives and MbtI (an enzyme in Mycobacterium tuberculosis) found that this compound could serve as a lead compound for developing new antitubercular agents. The study highlighted the importance of structural modifications to enhance binding affinity .
  • Anticancer Research : In vitro assays have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. The compound's mechanism appears to involve apoptosis induction through mitochondrial pathways .
  • Enzyme Inhibition Studies : Research has shown that this compound can inhibit specific enzymes critical for bacterial survival. This inhibition may disrupt metabolic pathways essential for pathogen growth, making it a candidate for antibiotic development .

Data Summary Table

Biological Activity Target Effect Reference
AntimicrobialMycobacterium tuberculosisInhibition of enzyme activity
AnticancerCancer cell linesInduction of apoptosis
Enzyme inhibitionVarious bacterial enzymesDisruption of metabolic pathways

Properties

IUPAC Name

methyl 5-bromofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO3/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPIDMAELBIRLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344805
Record name Methyl 5-bromofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2527-99-3
Record name Methyl 5-bromofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-bromofuran-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Boron trifluoride methanol (6.3 ml, 7.6 g) was added to a stirred solution of 5-bromofuran-2-carboxylic acid (10 g) in methanol (90 ml) and heated under reflux under nitrogen for 5 hours. More boron trifluoride methanol (5 ml) was added and the mixture heated under reflux for 5 hours, allowed to cool to room temperature and stand for 10 hours before the solvent was removed in vacuo and the residue poured into saturated sodium hydrogen carbonate solution (300 ml) and extracted with ethyl acetate (3×200 ml). The extract was washed with saturated sodium hydrogen carbonate solution (2×100 ml), dried over MgSO4, and the solvent removed in vacuo to give methyl 5-bromofuran-2-carboxylate, m.p. 62° C.
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-Bromo-furan-2-carboxylic acid (2 g, 10.5 mmol) was esterified with MeOH using Method B to give the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a slurry of 15.00 g (0.0785 mol) of 5-bromofuranoic acid in 500 ml of methylene chloride, was added 12.73 g (0.0785 mol) of N,N-carbonyldiimidazole. After reacting at room temperature overnight, 6.4 ml (0.157 mol) of methanol was added and the resultant mixture was stirred for approximately one hour and then washed sequentially with a 0.5M sodium hydroxide solution (twice) and a 1M hydrochloric acid solution. The organic portion was dried over sodium sulfate, filtered and then concentrated in vacuo to provide a residue. This residue was slurried in pentane to provide a white solid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
12.73 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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